4-Benzyl-2-[5-(methylsulfanylmethyl)-1,2,4-oxadiazol-3-yl]morpholine
Description
4-Benzyl-2-[5-(methylsulfanylmethyl)-1,2,4-oxadiazol-3-yl]morpholine is a complex organic compound that features a morpholine ring substituted with a benzyl group and a 1,2,4-oxadiazole ring
Properties
IUPAC Name |
4-benzyl-2-[5-(methylsulfanylmethyl)-1,2,4-oxadiazol-3-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-21-11-14-16-15(17-20-14)13-10-18(7-8-19-13)9-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINLWYYEAFWCJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=NC(=NO1)C2CN(CCO2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2-[5-(methylsulfanylmethyl)-1,2,4-oxadiazol-3-yl]morpholine typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, often involving the use of dehydrating agents.
Substitution on the morpholine ring:
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-2-[5-(methylsulfanylmethyl)-1,2,4-oxadiazol-3-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The methylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The benzyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Benzyl-2-[5-(methylsulfanylmethyl)-1,2,4-oxadiazol-3-yl]morpholine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and the morpholine moiety can play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Benzylmorpholine: Lacks the oxadiazole ring, making it less versatile in certain applications.
2-[5-(Methylsulfanylmethyl)-1,2,4-oxadiazol-3-yl]morpholine: Lacks the benzyl group, which may affect its binding properties and reactivity.
Uniqueness
4-Benzyl-2-[5-(methylsulfanylmethyl)-1,2,4-oxadiazol-3-yl]morpholine is unique due to the combination of the benzyl group, the oxadiazole ring, and the morpholine moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
